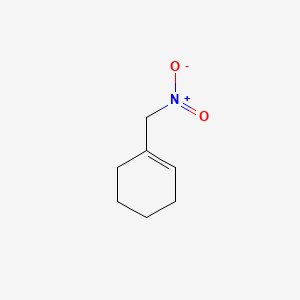

1-(Nitromethyl)cyclohex-1-ene

描述

Significance of Nitroalkenes as Versatile Synthetic Intermediates

Nitroalkenes, including conjugated nitroalkenes, are widely recognized as versatile intermediates in organic synthesis. frontiersin.orgacs.orgscispace.com Their utility stems from the diverse reactivity conferred by the nitro group, which is strongly electron-withdrawing. ontosight.aiwikipedia.org This property makes the carbon-carbon double bond in nitroalkenes excellent Michael acceptors, readily reacting with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. mdpi-res.com

The nitro group itself can be easily transformed into various other functional groups, such as amines, ketones, and oximes, further broadening the synthetic potential of nitroalkene-derived products. frontiersin.orgscispace.com The reduction of nitro compounds to amines is a particularly important transformation, providing access to bioactive amines and their derivatives which are in high demand in the pharmaceutical industry. frontiersin.org

Modern synthetic strategies, including asymmetric organocatalysis, have been successfully applied to reactions involving nitroalkenes, allowing for the stereocontrolled synthesis of complex, optically active molecules. nih.gov This has made nitroalkenes indispensable building blocks for the synthesis of natural products, pharmaceuticals, and agrochemicals. ontosight.aifrontiersin.org

Structural Context within Cyclic Nitro Compounds and Related Frameworks

1-(Nitromethyl)cyclohex-1-ene is a cyclic nitro compound, a class of molecules that has been extensively studied in organic chemistry. ontosight.aizioc.ru The structure of this compound, with its nitro group attached to a cyclohexene (B86901) ring, places it within the family of allylic nitro compounds. ontosight.aiworktribe.com The presence of the electron-withdrawing nitro group influences the reactivity of the cyclohexene double bond. ontosight.ai

Cyclic nitro compounds are important synthetic intermediates. zioc.ru For instance, they can be used in the synthesis of various heterocyclic compounds and have been employed as precursors for natural products and biologically active molecules. mdpi-res.comresearchgate.net The synthesis of this compound itself can be typically achieved through the reaction of cyclohexanone (B45756) with nitromethane (B149229), followed by dehydration. ontosight.ai

The table below provides key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C7H11NO2 |

| Molecular Weight | 141.17 g/mol |

| CAS Number | 5330-61-0 |

| Canonical SMILES | C1CCC(=CC1)CN+[O-] |

Data sourced from PubChem. nih.gov

Overview of Current Research Trajectories and Future Prospects

Current research involving this compound and related allylic nitro compounds is focused on exploring their synthetic utility and reactivity. One area of investigation is their use in cycloaddition reactions to construct complex heterocyclic frameworks. mdpi.com For example, nitroalkenes can participate in [3+2] cycloaddition reactions with nitrile oxides to form nitro-functionalized isoxazolines. mdpi.com

Another research direction involves the development of new catalytic methods for the synthesis and transformation of allylic nitro compounds. worktribe.comgoogle.com This includes the use of amine catalysts for the selective formation of cyclic allylic nitro compounds from cyclic ketones and nitroalkanes. google.com Furthermore, metal-free methods for the direct functionalization of nitroalkenes are being explored, such as the sulfonation of nitroalkenes to produce allylic sulfones. nsf.gov

The reactivity of the nitro group in allylic systems is also a subject of study. For instance, certain activated allylic nitro compounds have been shown to act as nitrite (B80452) donors, releasing nitrite under specific conditions, which could have implications in medicinal chemistry. nih.gov The development of greener and more efficient synthetic processes for preparing cyclic allylic nitro compounds remains an important goal for industrial applications, particularly in the flavor and fragrance industry. google.com

The table below details some of the research applications of this compound and related compounds.

| Research Area | Application/Reaction | Key Findings |

| Catalytic Synthesis | Amine-catalyzed nitro-aldol reaction of cyclic ketones and nitroalkanes to form cyclic allylic nitro compounds. | A greener solvent and a more robust catalyst were used for a selective synthesis method. google.com |

| Functionalization | Metal-free direct sulfonation of nitroalkenes to form allylic sulfones. | An efficient method for preparing allylic sulfones with a broad substrate scope under mild conditions. nsf.gov |

| Medicinal Chemistry | Evaluation of allylic nitro compounds as organic sources of nitrite and nitric oxide. | Activated allylic nitro compounds can release nitrite, with the rate modulated by structural modifications and nucleophiles. nih.gov |

| Asymmetric Synthesis | Organocatalytic enantioselective reactions involving nitroalkenes. | Provides access to optically pure functionalized nitro-derivatives as versatile building blocks. nih.gov |

Structure

3D Structure

属性

IUPAC Name |

1-(nitromethyl)cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-8(10)6-7-4-2-1-3-5-7/h4H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEELANLBFIOZSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201451 | |

| Record name | 1-(Nitromethyl)cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5330-61-0 | |

| Record name | 1-(Nitromethyl)cyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005330610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Nitromethyl)cyclohexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Nitromethyl)cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Nitromethyl Cyclohex 1 Ene and Its Precursors

Base-Catalyzed Condensation and Related Approaches

The cornerstone of synthesizing 1-(nitromethyl)cyclohex-1-ene lies in the initial carbon-carbon bond formation between cyclohexanone (B45756) and nitromethane (B149229). This is typically accomplished through a base-catalyzed condensation, followed by an elimination reaction.

Henry Reaction (Nitroaldol) Variants: Formation of 1-(Nitromethyl)cyclohexan-1-ol

The Henry, or nitroaldol, reaction is a classical and widely utilized method for the formation of β-nitro alcohols. acs.orgwikipedia.org In the context of this synthesis, it involves the reaction of cyclohexanone with nitromethane in the presence of a base to yield 1-(nitromethyl)cyclohexan-1-ol. scielo.br The reaction proceeds via the deprotonation of nitromethane to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. wikipedia.org Subsequent protonation of the resulting alkoxide furnishes the desired β-nitro alcohol. wikipedia.org

Various bases can be employed to catalyze this transformation, with their choice influencing reaction efficiency and yield. A study exploring different catalytic systems for the reaction between cyclic ketones and nitromethane reported a 51% yield of 1-(nitromethyl)cyclohexan-1-ol when using tetra-n-butylammonium fluoride (B91410) trihydrate (TBAF·3H₂O) as the catalyst in tetrahydrofuran (B95107) (THF). scielo.br

Table 1: Henry Reaction for the Synthesis of 1-(Nitromethyl)cyclohexan-1-ol

Catalyst Solvent Yield (%) Reference TBAF·3H₂O THF 51 commonorganicchemistry.com

Dehydration Pathways to Conjugated Nitroalkenes

The subsequent step in the synthesis of this compound is the dehydration of the precursor, 1-(nitromethyl)cyclohexan-1-ol. This elimination reaction can be promoted by heat or by using specific reagents. commonorganicchemistry.com The products of Henry reactions are prone to eliminate water to furnish nitroalkenes, a transformation that is often desired. wikipedia.orgscirp.org

One approach involves the acetylation of the hydroxyl group of the β-nitro alcohol, followed by a base-catalyzed elimination. For instance, 1-(nitromethyl)cyclohexan-1-ol can be acetylated, and the resulting acetate (B1210297) can then undergo elimination in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). scielo.br This methodology has been employed in a one-pot elimination/nitroaldol reaction sequence to generate allylic nitro compounds. scielo.br

Optimization of Reaction Conditions for Precursor Synthesis

The optimization of the Henry reaction is crucial for maximizing the yield of 1-(nitromethyl)cyclohexan-1-ol. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time. The use of solid-supported catalysts and microwave irradiation has been explored to enhance reaction rates and facilitate catalyst recovery. chemrxiv.org The selection of the base is particularly important, as stronger bases can sometimes promote side reactions. wikipedia.org For instance, while strong bases are effective, milder conditions using catalysts like TBAF·3H₂O have been shown to be successful. scielo.br Further optimization might involve screening a wider range of amine bases, Lewis acids, or phase-transfer catalysts to improve the yield and selectivity of the reaction.

Advanced Catalytic Systems in Cyclohexene (B86901) Nitroalkene Synthesis

Recent advancements in catalysis have introduced more sophisticated systems for the synthesis of nitroalkenes, offering improved efficiency and selectivity.

Amine-Catalyzed Methodologies for Allylic Nitro Compounds

Amines are frequently employed as catalysts in the synthesis of allylic nitro compounds. A notable example is the use of N,N-dimethylethylenediamine as a catalyst for the condensation of aliphatic and alicyclic ketones with primary nitroalkanes to directly afford allylic nitro compounds. acs.org This approach offers a more direct route to the target molecule by combining the condensation and dehydration steps in a single transformation. While a specific application to the synthesis of this compound was not detailed, the methodology presents a promising avenue for its direct synthesis from cyclohexanone and nitromethane.

Applications of Organic Bases (e.g., DBU, DABCO) in Synthesis

Strong, non-nucleophilic organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-diazabicyclo[2.2.2]octane (DABCO) have proven to be highly effective in promoting both the initial condensation and subsequent dehydration steps.

Table 2: Domino Reaction for the Synthesis of a Dinitro Compound via this compound Intermediate

Catalyst Reactants Product Overall Yield (%) Reference DBU Cyclohexanone, excess Nitromethane β,β-disubstituted-1,3-dinitro compound 83 commonorganicchemistry.com

Exploration of Metal-Free Catalysis

The shift towards more sustainable chemical processes has spurred the development of metal-free catalytic systems. In the context of cyclohexene derivatives, metal-free catalysts offer the advantage of avoiding toxic and expensive heavy metals, simplifying purification procedures, and reducing environmental impact.

One promising approach involves the use of carbon-based catalysts for oxidative dehydrogenation reactions. For instance, air-oxidized active carbon has demonstrated efficacy in the conversion of aryl cyclohexenes to biaryl compounds. aalto.fi This method, which utilizes molecular oxygen as the terminal oxidant, could conceptually be adapted for the synthesis of this compound precursors by introducing unsaturation into a saturated cyclohexane (B81311) ring system under metal-free conditions. The activity of such carbon catalysts is attributed to the presence of quinoidic groups on the carbon surface, which facilitate the redox cycle. aalto.fi

Furthermore, metal-catalyst-free radical cyclization of 1,6-enynes represents another strategy that could be applied to construct the cyclohexene ring system. researchgate.net These reactions can be performed in water, a green solvent, and offer a pathway to various substituted lactams, which could be further transformed into cyclohexene derivatives. The mechanism involves the generation of a radical species that initiates a cyclization cascade, and the selectivity of the reaction can be controlled by the reaction conditions. researchgate.net

The table below summarizes key findings in the application of metal-free catalysis relevant to the synthesis of cyclohexene derivatives.

| Catalytic System | Reaction Type | Key Advantages | Relevant Findings |

| Air-oxidized Active Carbon | Oxidative Dehydrogenation | Metal-free, uses O2 as oxidant | Effective for converting aryl cyclohexenes to biaryls. aalto.fi |

| Radical Initiators (e.g., TBHP) | Radical Cyclization | Metal-catalyst-free, can be performed in water | Enables the synthesis of complex cyclic structures from acyclic precursors. researchgate.net |

Regioselective and Stereoselective Approaches to Substituted Analogues

The biological activity and physical properties of this compound analogues are highly dependent on the substitution pattern and stereochemistry of the cyclohexene ring. Therefore, the development of regioselective and stereoselective synthetic methods is of paramount importance.

Conjugate addition reactions are a powerful tool for the regioselective functionalization of α,β-unsaturated carbonyl compounds, which are common precursors to cyclohexene derivatives. The reaction of diethyl malonate or ethyl 3-nitropropionate with quinone monoacetals bearing electron-withdrawing groups, for example, results in single conjugate addition adducts with high regioselectivity. nih.gov The substitution pattern on the quinone monoacetal directs the position of the incoming nucleophile. nih.gov Such strategies could be employed to introduce the nitromethyl group or its precursor at a specific position on the cyclohexene ring.

Stereoselective synthesis of substituted cyclohexenes can be achieved through various methods, including the use of chiral auxiliaries and asymmetric catalysis. For instance, a stereoselective intramolecular 1,3-dipolar nitrone cycloaddition has been utilized for the synthesis of substituted chromanes, a class of compounds containing a six-membered oxygen-containing ring fused to a benzene (B151609) ring. nih.gov The success of this reaction hinges on the choice of a chiral auxiliary on the nitrone and the use of a Lewis acid catalyst to control the stereochemical outcome. nih.gov This principle of using chiral auxiliaries to direct the stereochemistry of cyclization reactions is a valuable strategy for accessing enantiomerically pure substituted cyclohexene analogues.

The following table details research findings on regioselective and stereoselective synthesis applicable to cyclohexene systems.

| Method | Reaction Type | Selectivity | Key Findings |

| Conjugate Addition | Michael Addition | Regioselective | The substitution on quinone monoacetals controls the regiochemistry of nucleophilic attack. nih.gov |

| Chiral Auxiliary | 1,3-Dipolar Cycloaddition | Stereoselective | The choice of chiral auxiliary and Lewis acid catalyst is crucial for high stereoselectivity in the synthesis of substituted chromanes. nih.gov |

Innovations in Green Chemistry for Enhanced Synthetic Efficiency

The principles of green chemistry are increasingly being integrated into synthetic methodologies to improve efficiency and minimize environmental impact. These principles include the use of safer solvents, renewable feedstocks, and energy-efficient reaction conditions. dcatvci.org

In the context of synthesizing this compound and its precursors, solvent-free reaction conditions represent a significant green innovation. For example, the fabrication of highly dispersed nickel phosphide (B1233454) catalysts on a metal-organic framework support has been achieved through a solvent-free ball milling method. rsc.org This approach not only eliminates the need for hazardous organic solvents but also enhances the catalytic activity of the material. The application of solvent-free methods to the synthesis of the target compound could drastically reduce waste and simplify product isolation. rsc.org

Furthermore, running chemical reactions at room temperature and pressure whenever possible is a core principle of green chemistry aimed at increasing energy efficiency. dcatvci.org The development of highly active catalysts that can operate under mild conditions is a key area of research. For the synthesis of cyclohexene derivatives, this could involve the design of organocatalysts or biocatalysts that can facilitate the desired transformations without the need for high temperatures or pressures.

The table below highlights innovations in green chemistry that can be applied to the synthesis of this compound.

| Green Chemistry Principle | Innovation | Potential Application |

| Use of Safer Solvents | Solvent-free synthesis | Reduction of organic solvent waste in catalytic reactions. rsc.org |

| Increased Energy Efficiency | Reactions at ambient temperature and pressure | Development of highly active catalysts that operate under mild conditions, reducing energy consumption. dcatvci.org |

Chemical Reactivity and Transformative Chemistry of 1 Nitromethyl Cyclohex 1 Ene

Reactivity of the Nitro Group in Conjugated Systems

The nitro group is a versatile functional handle, known for its strong electron-withdrawing nature, which significantly influences the reactivity of the adjacent conjugated system. organic-chemistry.org It can undergo a range of transformations, primarily through reduction or modification via classical reactions like the Nef reaction.

Reductive Transformations to Amines and Hydroxylamines

The reduction of the nitro group is a fundamental transformation, providing a gateway to valuable primary amines and other nitrogen-containing compounds. libretexts.org For conjugated nitroalkenes like 1-(nitromethyl)cyclohex-1-ene, the reduction can be tailored to yield different products depending on the reagents and conditions employed.

Commonly, the complete reduction of the nitro group leads to the formation of the corresponding primary amine. This can be achieved using various reducing agents, including catalytic hydrogenation or reagents like samarium diiodide (SmI₂). harvard.eduorganic-chemistry.org The transformation is crucial for synthesizing complex nitrogen-containing molecules. organic-chemistry.org

Alternatively, under milder conditions or with specific reagents, the reduction can be stopped at the hydroxylamine (B1172632) stage. harvard.edu For instance, using a controlled amount of SmI₂ (4 molar equivalents) in the presence of a proton source like methanol (B129727) allows for the clean conversion of nitroalkanes to hydroxylamines. harvard.edu Cathodic reduction of similar 1-nitroalkenes has also been shown to produce oximes in high yields. chemistrysteps.com This electrochemical method can be chemoselective, reducing the conjugated nitroalkene system without affecting other isolated double bonds. chemistrysteps.com At higher negative reduction potentials, the reaction can proceed further to the amine. chemistrysteps.com

Table 1: Reductive Transformations of Conjugated Nitro Groups

| Reagent/Method | Product | Comments |

|---|---|---|

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Primary Amine | A common and efficient method for complete reduction. libretexts.org |

| Samarium Diiodide (SmI₂, 6 equiv.) | Primary Amine | Cleanly transforms nitroalkanes into primary amines. harvard.edu |

| Samarium Diiodide (SmI₂, 4 equiv.) | Hydroxylamine | Milder conditions allow for partial reduction to the hydroxylamine. harvard.edu |

| Cathodic Reduction (-0.3 V vs. SCE) | Oxime | Electrochemical method selective for the conjugated nitroalkene. chemistrysteps.com |

| Cathodic Reduction (-1.1 V vs. SCE) | Primary Amine | Higher potential leads to the fully reduced amine. chemistrysteps.com |

Oxidative Conversion to Nitroketones and Nitrocarboxylic Acids

The carbon-carbon double bond in this compound can undergo oxidative cleavage, a reaction that breaks the bond and typically forms two new carbonyl groups. Ozonolysis is a primary method for achieving this transformation. libretexts.orgwikipedia.org The nature of the final products depends on the work-up conditions following the initial reaction with ozone (O₃). organic-chemistry.org

When the ozonide intermediate is treated with a reductive work-up agent (e.g., dimethyl sulfide, Me₂S), the double bond is cleaved to yield aldehydes and ketones. chemistrysteps.com In the case of this compound, this "gentle" cleavage would break the ring, yielding a nitro-keto-aldehyde.

Conversely, an oxidative work-up (e.g., with hydrogen peroxide, H₂O₂) after ozonolysis leads to the formation of ketones and carboxylic acids. libretexts.orglibretexts.org For this compound, this "strong" cleavage would result in a nitro-keto-carboxylic acid. These transformations provide a method to convert the cyclic nitroalkene into functionalized acyclic compounds while retaining the nitro group.

Interrupted Nef and Meyer Reaction Pathways

The Nef reaction is a classic method for converting a primary or secondary nitroalkane into a carbonyl compound, typically by treating the corresponding nitronate salt with strong acid. organic-chemistry.orgresearchgate.net The related Meyer reaction involves similar transformations. However, these reaction pathways can be "interrupted" by the presence of an external nucleophile, which traps a transient cationic intermediate. nih.govnih.gov This interruption diverts the reaction from producing a carbonyl compound and instead leads to the formation of other functional groups, such as oximes or hydroxamic acid derivatives. libretexts.orglibretexts.org

In these interrupted pathways, the protonation of the nitronate (formed by deprotonating the carbon alpha to the nitro group) generates electrophilic species. wikipedia.org These intermediates can be intercepted by various nucleophiles (O-, S-, N-, and C-nucleophiles), substantially increasing the synthetic utility of nitro compounds. nih.gov For a substrate like this compound, after a reaction at the double bond (e.g., Michael addition) to saturate it, the resulting nitroalkane moiety can be subjected to interrupted Nef/Meyer conditions to introduce further molecular diversity. libretexts.org

Electrophilic and Nucleophilic Addition Reactions to the Cyclohexene (B86901) Double Bond

The double bond in this compound is electron-deficient due to the powerful electron-withdrawing effect of the conjugated nitro group. organic-chemistry.org This electronic characteristic makes the double bond highly susceptible to attack by nucleophiles, while its reactivity towards electrophiles is diminished compared to a typical unactivated alkene. researchgate.net

Nucleophilic Addition Mechanisms and Product Divergence

Nucleophilic addition to an electron-deficient alkene, such as this compound, is a cornerstone of its reactivity. The mechanism involves the attack of a nucleophile on one of the sp² hybridized carbons of the double bond. researchgate.net This attack is regioselective, with the nucleophile adding to the carbon atom beta to the electron-withdrawing nitro group. This process, known as conjugate or 1,4-addition, generates a stabilized carbanion intermediate (a nitronate), which is then protonated to give the final product.

The general mechanism proceeds in two steps:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the β-carbon of the conjugated system, breaking the π-bond. The electrons are pushed onto the nitro group, forming a resonance-stabilized nitronate intermediate.

Protonation: The nitronate intermediate is neutralized by a proton source in the reaction medium to yield the final saturated product.

Product divergence can occur depending on the nature of the nucleophile and the reaction conditions. "Soft" nucleophiles, which are more polarizable, strongly favor the 1,4-conjugate addition. In contrast, "hard" nucleophiles might, in some α,β-unsaturated systems (like enones), favor a 1,2-addition by directly attacking the carbonyl carbon, although this is less relevant for nitroalkenes where the nitro group is not a carbonyl.

Michael Addition Strategies with Various Nucleophiles

The Michael addition is a specific and widely used type of conjugate addition, crucial for forming new carbon-carbon and carbon-heteroatom bonds. In this reaction, a soft nucleophile, known as a Michael donor, adds to an α,β-unsaturated compound, the Michael acceptor. This compound is an excellent Michael acceptor.

A wide array of nucleophiles can be employed in Michael additions to conjugated nitroalkenes, leading to a diverse range of functionalized cyclohexane (B81311) derivatives.

Table 2: Examples of Nucleophiles in Michael Additions to Nitroalkenes

| Nucleophile Class | Specific Example | Resulting Product Structure |

|---|---|---|

| Carbon Nucleophiles | Enolates (from ketones, esters) | Forms a new C-C bond, leading to 1,5-dicarbonyl compounds or related structures. |

| Organocuprates (Gilman reagents) | Delivers an alkyl or aryl group to the β-carbon. | |

| Grignard Reagents (with Cu salts) | Used to form C-C bonds via conjugate addition. | |

| Malonates | Adds a dicarbonyl unit, useful for further synthetic elaboration. | |

| Heteroatom Nucleophiles | Amines (R₂NH) | Forms β-amino nitro compounds. |

| Thiols (RSH) | Forms β-thioether nitro compounds. | |

| Alcohols (ROH) | Forms β-alkoxy nitro compounds. |

The products of these Michael additions are themselves versatile synthetic intermediates. The remaining nitro group can be further transformed, for example, by reduction to an amine or conversion to a carbonyl via the Nef reaction, providing a powerful strategy for the synthesis of complex cyclic molecules. libretexts.org

Cycloaddition Reactions Involving the Nitroalkene Moiety

The electron-deficient nature of the double bond in this compound, a consequence of the powerful electron-withdrawing effect of the nitro group, renders it an excellent participant in various cycloaddition reactions. These reactions provide efficient pathways to complex cyclic and heterocyclic scaffolds.

[3+2] Cycloaddition Chemistry

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for the construction of five-membered heterocyclic rings. wikipedia.org In this reaction, a 1,3-dipole reacts with a dipolarophile, in this case, the alkene moiety of this compound, in a concerted fashion. organic-chemistry.org While specific examples involving this compound are not extensively documented in the literature, its reactivity can be inferred from the behavior of analogous nitroalkenes. The electron-withdrawing nitro group enhances the dipolarophilic character of the double bond, making it a suitable partner for a variety of 1,3-dipoles.

Common 1,3-dipoles that are expected to react with this compound include:

Nitrile Oxides: Generated in situ, nitrile oxides react with alkenes to form isoxazolines. wikipedia.org The reaction with this compound would be expected to yield a bicyclic isoxazoline (B3343090) derivative.

Azomethine Ylides: These dipoles engage in [3+2] cycloadditions with alkenes to afford pyrrolidine (B122466) rings. The reaction with this compound would provide access to complex nitrogen-containing bicyclic systems.

Nitrones: The reaction of nitrones with alkenes is a well-established method for the synthesis of isoxazolidines. youtube.com The cycloaddition with this compound would result in the formation of a fused isoxazolidine (B1194047) ring system.

The regioselectivity of these reactions is governed by both steric and electronic factors, and a detailed analysis of the frontier molecular orbitals of the reactants would be necessary to predict the major regioisomer.

Diels-Alder Type Reactions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org In the context of this compound, the nitroalkene acts as the dienophile, reacting with a conjugated diene. The strong electron-withdrawing nature of the nitro group significantly activates the double bond of this compound, making it a potent dienophile for reactions with electron-rich dienes. rsc.org This enhanced reactivity allows the reaction to proceed under milder conditions and with higher regioselectivity compared to unactivated alkenes.

The general course of the Diels-Alder reaction between this compound and a generic electron-rich diene is depicted below. The reaction is expected to follow the endo rule, where the electron-withdrawing substituent of the dienophile (the nitromethyl group) preferentially occupies the endo position in the transition state, leading to the formation of the kinetically favored endo-diastereomer.

While specific data for this compound in Diels-Alder reactions is limited, the following table provides representative examples of Diels-Alder reactions involving other nitroalkenes, illustrating the general utility and outcomes of such transformations.

Table 1: Representative Diels-Alder Reactions of Nitroalkenes

| Dienophile | Diene | Product | Reference |

|---|---|---|---|

| Nitroethylene | Cyclopentadiene | 5-Nitro-bicyclo[2.2.1]hept-2-ene | beilstein-journals.org |

| (E)-1-Nitroprop-1-ene | Isoprene | 1-Methyl-4-nitrocyclohex-1-ene and 2-methyl-4-nitrocyclohex-1-ene | rsc.org |

| β-Nitrostyrene | 2,3-Dimethyl-1,3-butadiene | 4,5-Dimethyl-1-nitro-2-phenylcyclohex-4-ene | mdpi.com |

Substitution Reactions at the Nitromethyl Group

Direct nucleophilic substitution at the carbon atom of the nitromethyl group in this compound is a challenging transformation. The presence of the adjacent electron-withdrawing nitro group makes the protons on the α-carbon acidic, favoring deprotonation and subsequent reactions of the resulting nitronate anion over direct substitution at the carbon center. Furthermore, the allylic nature of the system introduces the possibility of SN2' reactions, where the nucleophile attacks the γ-carbon of the double bond.

However, under specific conditions and with appropriate nucleophiles, substitution reactions can be achieved. These reactions often proceed through mechanisms that avoid the direct displacement of a leaving group from the nitromethyl carbon. For instance, reactions involving soft nucleophiles might favor substitution pathways. While literature specifically detailing substitution reactions at the nitromethyl group of this compound is scarce, studies on related allylic nitro compounds suggest that such transformations are plausible, albeit often in competition with other reaction pathways. acs.org

Allylic Functionalization and C-X Bond Construction

The allylic position of this compound is amenable to functionalization, providing a powerful strategy for the introduction of new atoms and functional groups. These reactions often proceed through radical mechanisms and can be achieved under metal-free conditions.

Metal-Free Direct Nitroalkene Sulfonylation

A significant advancement in the functionalization of nitroalkenes is the metal-free direct sulfonylation to form allylic sulfones. organic-chemistry.org This transformation involves the reaction of a β,β-disubstituted nitroalkene, such as this compound, with a sodium arylsulfinate in the presence of a Lewis base catalyst. The reaction proceeds in an open flask under mild conditions, offering a practical and environmentally benign route to valuable allylic sulfones. organic-chemistry.org

The general reaction is as follows:

This methodology is applicable to a broad range of nitroalkenes and sodium arylsulfinates, as illustrated by the representative examples in the following table, which are based on the reported procedure for similar substrates.

Table 2: Metal-Free Direct Sulfonylation of Representative Nitroalkenes

| Nitroalkene | Sodium Arylsulfinate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| (2-Nitroprop-1-en-2-yl)benzene | Sodium benzenesulfinate | (1-(Phenylsulfonyl)prop-1-en-2-yl)benzene | 85 | organic-chemistry.org |

| 1-(1-Nitroethyl)cyclohex-1-ene | Sodium 4-methylbenzenesulfinate | 1-(1-(p-Tolylsulfonyl)ethyl)cyclohex-1-ene | 92 | organic-chemistry.org |

| 1-Nitro-2-phenylethylene | Sodium benzenesulfinate | (E)-(2-(Phenylsulfonyl)vinyl)benzene | 78 | organic-chemistry.org |

Mechanistic Aspects of Sulfonyl Radical Addition

The mechanism of the metal-free direct nitroalkene sulfonylation is a fascinating cascade process. organic-chemistry.org The key initial step is a Lewis base-promoted isomerization of the conjugated nitroalkene to its more reactive allylic nitro isomer. This equilibrium establishes a population of the allylic nitro compound, which is susceptible to radical addition.

The proposed mechanism involves the following key steps:

Isomerization: A Lewis base abstracts a proton from the nitromethyl group to form a nitronate anion, which is in equilibrium with the allylic nitro isomer.

Radical Initiation: A single-electron transfer (SET) process generates a sulfonyl radical from the sodium arylsulfinate.

Radical Addition: The sulfonyl radical adds to the double bond of the allylic nitro isomer.

Elimination and Propagation: The resulting radical intermediate undergoes β-scission to eliminate a nitrite (B80452) radical and form the allylic sulfone product. The nitrite radical can then participate in the propagation of the radical chain.

This mechanistic pathway highlights the dual role of the nitro group, first as an activating group for the initial isomerization and then as a leaving group in the final radical elimination step.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and confirming the position of the nitromethyl substituent on the cyclohexene (B86901) ring.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 1-(nitromethyl)cyclohex-1-ene, the key resonances are the vinylic proton, the methylene protons of the nitromethyl group, and the various aliphatic protons of the cyclohexene ring. The electron-withdrawing nature of the nitro group significantly deshields adjacent protons, causing their signals to appear at a higher chemical shift (downfield). oregonstate.edu

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The sp²-hybridized carbons of the double bond are typically observed in the 115-140 ppm region, while the sp³-hybridized carbons of the ring and the nitromethyl group appear further upfield. libretexts.orgdocbrown.info Quaternary carbons, such as the C1 carbon attached to the nitromethyl group, often exhibit weaker signals. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH ₂NO₂ | ~5.2 - 5.4 | ~75 - 85 |

| =CH - | ~5.8 - 6.0 | ~125 - 135 |

| C =CH- | — | ~135 - 145 |

| =C-CH ₂- | ~2.1 - 2.3 | ~25 - 35 |

| -CH ₂-CH₂-CH₂- | ~1.6 - 1.8 | ~20 - 30 |

| -CH₂-CH ₂-CH₂- | ~1.6 - 1.8 | ~20 - 30 |

Note: Values are predictions based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions. oregonstate.edulibretexts.orgoregonstate.edu

Nitrogen-15 (¹⁵N) NMR: Due to the low natural abundance of the ¹⁵N isotope (0.37%), direct detection can be challenging but provides invaluable information. huji.ac.il The chemical shift of the nitrogen atom in the nitro group is highly characteristic. For aliphatic nitro groups, the ¹⁵N chemical shift typically falls within the range of +385 to +410 ppm relative to liquid ammonia. researchgate.net This distinct chemical shift allows for unambiguous confirmation of the nitro functional group.

¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This two-dimensional NMR technique is particularly powerful for confirming the connectivity between the nitrogen atom and the rest of the molecule. reddit.com It detects long-range (typically 2-3 bond) couplings between protons and the nitrogen atom. A correlation peak between the methylene protons of the -CH₂NO₂ group and the ¹⁵N signal would provide definitive evidence for the nitromethyl substructure.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These 2D NMR experiments establish direct, one-bond correlations between protons and the carbons to which they are attached. libretexts.orgyoutube.comcolumbia.edu An HSQC spectrum would show a cross-peak connecting the ¹H signal of the vinylic proton to the ¹³C signal of its corresponding carbon, and similarly for each C-H bond in the cyclohexene ring and the nitromethyl group. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-4 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. libretexts.orglibretexts.org Key expected correlations for this compound would include:

A cross-peak between the methylene protons (-CH ₂NO₂) and the two vinylic carbons (C 1 and C 2).

Correlations from the vinylic proton (=CH -) to the adjacent allylic carbon and the other vinylic carbon.

Correlations from the allylic protons to the vinylic carbons.

These correlations collectively map out the precise arrangement of atoms, confirming the placement of the nitromethyl group on the double bond.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by the characteristic absorptions of the nitro group and the alkene C=C double bond. docbrown.info

The most diagnostic peaks are the strong, distinct stretching vibrations of the nitro group (N-O bonds). youtube.com

Asymmetric NO₂ Stretch: A strong absorption typically appears in the range of 1540-1560 cm⁻¹.

Symmetric NO₂ Stretch: A medium to strong absorption is expected between 1370-1390 cm⁻¹.

Other significant vibrational modes confirm the cyclohexene backbone.

C=C Stretch: A medium-intensity peak around 1640-1660 cm⁻¹ is characteristic of the carbon-carbon double bond in the cyclohexene ring. docbrown.info

=C-H Stretch: A peak of medium intensity is expected just above 3000 cm⁻¹ (typically 3020-3050 cm⁻¹), corresponding to the stretching of the vinylic C-H bond.

C-H Stretch (sp³): Multiple peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arise from the C-H stretching vibrations of the methylene groups in the ring and the nitromethyl substituent.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| =C-H Stretch | 3020 - 3050 | Medium |

| C-H Stretch (sp³) | 2850 - 2960 | Strong |

| C=C Stretch | 1640 - 1660 | Medium |

| Asymmetric NO₂ Stretch | 1540 - 1560 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₇H₁₁NO₂), the calculated molecular weight is approximately 141.17 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 141. The fragmentation of nitroalkanes is often characterized by the loss of the nitro group or related species. youtube.com

Loss of NO₂: A primary and often prominent fragmentation pathway is the cleavage of the C-N bond to lose a nitro radical (•NO₂; mass 46). This would result in a significant fragment ion at m/z 95 , corresponding to the [C₇H₁₁]⁺ cation.

Loss of HNO₂: Rearrangement followed by the loss of nitrous acid (HNO₂; mass 47) can also occur, leading to a fragment at m/z 94 .

Retro-Diels-Alder Rearrangement: Substituted cyclohexene compounds can undergo a characteristic retro-Diels-Alder reaction, though this may be less favored than fragmentation involving the nitro group. msu.edu

The resulting fragment at m/z 95, the methylcyclohexenyl cation, would likely be the base peak or a very prominent peak in the spectrum. Further fragmentation of this ion would lead to smaller hydrocarbon fragments. msu.edulibretexts.org

Complementary Spectroscopic Techniques for Enhanced Structural Confidence

While NMR, IR, and MS provide a comprehensive structural picture, other techniques can offer additional confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The presence of the nitro group conjugated with the C=C double bond creates a chromophore that absorbs UV light. This conjugated nitroalkene system would be expected to show a characteristic absorption maximum in the UV region, providing further evidence for the electronic structure of the molecule.

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of all atoms in the molecule and their connectivity, offering unambiguous confirmation of the structure elucidated by spectroscopic methods.

Computational Chemistry Studies on 1 Nitromethyl Cyclohex 1 Ene

Electronic Structure and Reactivity Profiling

No published studies were found that specifically investigate the electronic structure and reactivity of 1-(Nitromethyl)cyclohex-1-ene using the requested computational methods.

Molecular Electron Density Theory (MEDT) Investigations of Reactivity

There are no MEDT investigations in the scientific literature specifically focused on this compound.

Topological Analysis of Electron Localization Function (ELF) and Natural Population Analysis (NPA)

Specific ELF and NPA data for this compound are not available in published computational studies. Such analyses are often performed within the context of MEDT studies on related nitroalkenes to understand charge distribution and bonding changes during reactions. nih.govmdpi.com

Quantum Chemical Calculations (e.g., HF, CAS-SCF, CC-SD(T))

While general quantum chemical methods like DFT are used to study nitroalkenes, nih.govmdpi.com no specific high-level calculations using Hartree-Fock (HF), Complete Active Space Self-Consistent Field (CAS-SCF), or Coupled Cluster with Single, Double, and Triple excitations (CC-SD(T)) have been reported for this compound.

Reaction Mechanism Modeling and Transition State Analysis

Modeling of reaction mechanisms and the analysis of transition states for transformations involving this compound have not been documented in the available literature.

Potential Energy Surface (PES) Mapping of Key Transformations

There are no published studies that map the potential energy surface for any chemical transformation of this compound. nih.gov

Bonding Evolution Theory (BET) Insights into Bond Formation and Cleavage

No research applying Bonding Evolution Theory to analyze the specifics of bond formation and cleavage in reactions of this compound could be located.

Prediction of Regioselectivity and Stereoselectivity through Computational Models

Computational chemistry serves as a powerful tool for predicting the outcomes of chemical reactions involving this compound and its analogues. Density Functional Theory (DFT) and other computational methods are instrumental in elucidating the intricate details of reaction mechanisms, thereby allowing for the prediction of regioselectivity and stereoselectivity. These predictions are typically based on the analysis of transition state energies, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps.

In the context of reactions such as Michael additions, which are common for nitroalkenes, computational models can predict which diastereomer is likely to form preferentially. This is achieved by calculating the activation energies for the different possible transition states leading to the various stereoisomers. The transition state with the lowest activation energy corresponds to the kinetic product, which is the major product observed under conditions where the reaction is irreversible.

For instance, in the asymmetric Michael addition of a nucleophile to a cyclic nitroalkene, computational models can elucidate the role of the catalyst in controlling the stereochemical outcome. By modeling the transition state assembly, including the substrate, nucleophile, and catalyst, it is possible to identify the key non-covalent interactions that stabilize one transition state over the others, thus leading to high enantioselectivity. A theoretical study on the Michael addition between propionaldehyde (B47417) and a nitroalkene catalyzed by an enantioselective catalyst demonstrated that the catalyst's conformation dictates the chirality of the product. nih.gov

The table below illustrates the type of data that can be generated from computational studies to predict stereoselectivity, using a hypothetical catalyzed Michael addition to a cyclic nitroalkene as an example. The significantly lower activation energy for the transition state leading to the syn-product indicates that it would be the major diastereomer formed.

| Transition State | Diastereomer Formed | Calculated Activation Energy (kcal/mol) | Predicted Major/Minor Product |

|---|---|---|---|

| TS-syn | syn-product | 10.2 | Major |

| TS-anti | anti-product | 12.5 | Minor |

Furthermore, DFT can be employed to understand the regioselectivity in reactions such as Diels-Alder cycloadditions where a cyclic nitroalkene acts as the dienophile. The regioselectivity is governed by the electronic properties of the diene and the dienophile. Analysis of the coefficients of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) can predict the preferred orientation of the reactants in the transition state, and thus the regiochemical outcome of the reaction.

Quantitative Structure-Activity Relationships (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, QSAR models can be developed to predict various biological activities, such as antimicrobial or cytotoxic effects, based on a set of calculated molecular descriptors. nih.govmdpi.com

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as constitutional, topological, geometrical, and electronic, among others. dergipark.org.tr Finally, statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVR), are used to build a model that correlates the descriptors with the observed biological activity. mdpi.com

For a series of nitro-substituted cyclic compounds, relevant molecular descriptors might include:

Hydrophobicity (logP): This descriptor is crucial for predicting how a compound will partition between aqueous and lipid environments, which affects its ability to cross cell membranes.

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) can provide insights into the reactivity of the compounds and their ability to participate in charge-transfer interactions. nih.gov

Topological Indices: These descriptors encode information about the connectivity and branching of the molecule.

Steric Parameters: Molar refractivity (MR) and other steric descriptors can account for the influence of the size and shape of the molecule on its interaction with a biological target.

The table below presents a hypothetical QSAR model for the antimicrobial activity of a series of nitroalkene analogues. The equation shows how different molecular descriptors contribute to the predicted activity. A positive coefficient indicates that an increase in the value of that descriptor leads to an increase in activity, while a negative coefficient indicates the opposite.

| QSAR Model Equation: log(1/MIC) = 0.5 * logP - 0.2 * ELUMO + 0.01 * MR + 1.2 | ||

|---|---|---|

| Molecular Descriptor | Coefficient | Interpretation of the Effect on Antimicrobial Activity |

| logP (Hydrophobicity) | +0.5 | Increased hydrophobicity is correlated with higher activity. |

| ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | -0.2 | A lower ELUMO (stronger electrophilicity) is correlated with higher activity. |

| MR (Molar Refractivity) | +0.01 | A slight positive correlation with molecular size and polarizability. |

Such QSAR models, once validated, can be used to predict the biological activity of new, unsynthesized analogues of this compound, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. nih.gov

Applications As a Synthetic Building Block and Intermediate in Fine Chemical Synthesis

Synthesis of Complex Organic Molecules with Diverse Architectures

The strategic placement of functional groups in 1-(nitromethyl)cyclohex-1-ene allows it to serve as a powerful building block for the assembly of complex organic molecules. Its utility stems primarily from its role as a Michael acceptor, where the double bond readily undergoes conjugate addition with a wide range of nucleophiles. This reactivity is the cornerstone of tandem, or cascade, reactions that can rapidly build molecular complexity from simple precursors. nih.govresearchgate.net

Organocatalytic domino reactions, for instance, can be initiated by the Michael addition of a nucleophile to a nitroalkene. nih.gov In the context of this compound, the initial conjugate addition of a carbon or heteroatom nucleophile generates a nitronate intermediate. This intermediate is poised for subsequent intramolecular reactions, such as aldol (B89426) or Michael additions, leading to the formation of densely functionalized cyclohexane (B81311) rings with multiple stereocenters. Such one-pot sequences are highly valued in modern organic synthesis for their efficiency and stereocontrol, enabling the construction of intricate carbocyclic cores found in many natural products and bioactive compounds. nih.govresearchgate.net

Table 1: Tandem Reactions Involving Nitroalkene Michael Acceptors

| Tandem Reaction Type | Initial Step | Subsequent Step(s) | Resulting Structure |

|---|---|---|---|

| Michael-Michael-Aldol | Michael addition of a ketone | Second Michael addition | Highly substituted cyclohexanes |

| Michael-Henry | Michael addition of a dicarbonyl | Intramolecular nitro-aldol | Functionalized nitrocyclohexanes |

These strategies highlight how this compound can be employed to create complex molecules with diverse and well-defined three-dimensional architectures.

Contribution to Flavor and Fragrance Chemistry (e.g., α-Dehydroherbac synthesis)

The chemistry of allylic nitro compounds is relevant to the flavor and fragrance industry. A notable example is the synthesis of α-dehydroherbac, an important intermediate used to prepare fragrance ingredients like Galbascone. nih.govnih.gov While the documented synthesis often utilizes a substituted analog, 5,5-dimethyl-1-(1-nitroethyl)cyclohex-1-ene, it provides a clear illustration of the utility of the core this compound structure. nih.gov

The key step in this synthesis is the Nef reaction, a classic transformation that converts a primary or secondary nitroalkane into a carbonyl compound (an aldehyde or ketone). wikipedia.orgorganic-chemistry.org The process involves the formation of a nitronate salt by treating the nitro compound with a base, followed by hydrolysis with a strong acid. wikipedia.org In the synthesis of α-dehydroherbac, the allylic nitro compound is first deprotonated to form the nitronate, which is then hydrolyzed under acidic conditions to yield the target ketone. nih.gov This reaction demonstrates the value of allylic nitro compounds as stable precursors to carbonyl-containing fragrance molecules.

Table 2: Key Steps in α-Dehydroherbac Synthesis

| Step | Reaction Type | Reactant | Product |

|---|---|---|---|

| 1 | Nitro-aldol Reaction | 5,5-Dimethylcyclohexanone + Nitroethane | 5,5-Dimethyl-1-(1-nitroethyl)cyclohex-1-ene nih.gov |

Role in Generating Functionalized Carbo- and Heterocyclic Systems

The activated double bond in this compound makes it an excellent participant in cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic systems. The electron-withdrawing nitro group lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the alkene, making it a potent dienophile and dipolarophile. nih.govdntb.gov.ua

[4+2] Cycloaddition (Diels-Alder Reaction): In a Diels-Alder reaction, this compound can react with a conjugated diene to form a bicyclic carbocyclic system. nih.govlibretexts.orglibretexts.org This reaction creates a six-membered ring fused to the original cyclohexane ring, simultaneously forming two new carbon-carbon bonds and setting up to four new stereocenters with high stereocontrol. The resulting bicyclic nitro compound can then be further functionalized, for example, by reducing the nitro group to an amine.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): this compound can also serve as a dipolarophile in 1,3-dipolar cycloadditions with species such as nitrones or azides. wikipedia.orgresearchgate.net

Reaction with Nitrones: Cycloaddition with a nitrone yields an isoxazolidine (B1194047) ring fused to the cyclohexane core. Isoxazolidines are valuable heterocyclic intermediates that can be cleaved reductively to afford 1,3-aminoalcohols. wikipedia.org

Reaction with Azides: Reaction with an organic azide (B81097) leads to the formation of a triazoline ring, which can subsequently rearrange or be converted into other nitrogen-containing heterocycles.

These cycloaddition strategies provide efficient pathways to complex carbo- and heterocyclic scaffolds that are of interest in medicinal chemistry and materials science. nih.gov

Chirality and Stereoselective Transformations of 1 Nitromethyl Cyclohex 1 Ene Derivatives

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. For derivatives of 1-(nitromethyl)cyclohex-1-ene, this often involves the creation of a stereocenter at the carbon bearing the nitro group or at other positions on the cyclohexene (B86901) ring.

Organocatalytic Asymmetric Michael and Aldol (B89426) Condensation Reactions

Organocatalysis has emerged as a powerful tool for the enantioselective construction of carbon-carbon bonds. In the context of this compound derivatives, organocatalytic asymmetric Michael and Aldol condensation reactions are pivotal for introducing chirality.

Organocatalytic Asymmetric Michael Addition:

The Michael addition of nucleophiles to the activated double bond of a derivative of this compound, or the use of the nitromethyl anion as a nucleophile in additions to α,β-unsaturated carbonyl compounds, can be rendered highly enantioselective using chiral organocatalysts. Chiral amines, such as proline and its derivatives, are commonly employed to activate aldehydes or ketones as enamine nucleophiles for addition to nitroalkenes. nih.gov The catalyst's stereochemistry directs the approach of the nucleophile, leading to the preferential formation of one enantiomer.

For instance, the reaction of an aldehyde with a nitroalkene, catalyzed by a chiral secondary amine, proceeds through a chiral enamine intermediate. This intermediate then attacks the nitroalkene, with the stereochemical outcome dictated by the steric and electronic properties of the catalyst. The use of bulky organocatalysts can effectively shield one face of the enamine, leading to high enantioselectivities. nih.gov

Similarly, chiral thiourea-based catalysts can activate the nitroalkene electrophile through hydrogen bonding, enhancing its reactivity and creating a chiral environment for the nucleophilic attack. This dual activation strategy, often employed in conjunction with a chiral amine, can lead to excellent yields and enantioselectivities in the Michael addition of carbonyl compounds to nitroalkenes. mdpi.com

| Catalyst Type | Nucleophile | Electrophile | Typical ee (%) |

| Chiral Amines (e.g., Proline derivatives) | Aldehydes, Ketones (as enamines) | Nitroalkenes | >90 |

| Chiral Thioureas | Carbonyl Compounds | Nitroalkenes | >90 |

Organocatalytic Asymmetric Aldol Condensation:

The Aldol condensation, involving the reaction of an enol or enolate with a carbonyl compound, is another fundamental C-C bond-forming reaction that can be controlled enantioselectively using organocatalysts. While direct Aldol reactions of this compound itself are less common, its derivatives can participate in such transformations. For example, an aldehyde derivative of the cyclohexene ring could react with a ketone in the presence of a chiral amine catalyst. researchgate.net

The mechanism, similar to the Michael addition, involves the formation of a chiral enamine from the ketone and the catalyst. This enamine then adds to the aldehyde, and the stereochemistry of the resulting β-hydroxy ketone is determined by the catalyst's structure. Proline and its derivatives are effective catalysts for direct asymmetric aldol reactions, often providing high diastereo- and enantioselectivities. youtube.com The reaction can be performed in various solvents, including environmentally benign options like brine, without significant loss of selectivity. researchgate.net

Diastereoselective Approaches in Functionalization

When a molecule already contains a stereocenter, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective reactions aim to control the relative configuration of these stereocenters. In the context of functionalizing chiral derivatives of this compound, the existing chirality can influence the stereochemical outcome of subsequent reactions.

For instance, if a chiral center is present on a substituent attached to the cyclohexene ring, it can direct the facial selectivity of reactions such as epoxidation, dihydroxylation, or conjugate additions. This substrate-controlled diastereoselectivity arises from steric hindrance or electronic effects imposed by the existing chiral moiety, which favors the approach of the reagent from one face of the molecule over the other.

Furthermore, cascade reactions, such as tandem Michael-Michael-Aldol condensations, can be employed to construct highly substituted cyclohexane (B81311) rings with multiple stereocenters in a diastereoselective manner. paris-saclay.fr These one-pot procedures can efficiently generate molecular complexity with good control over the relative stereochemistry of the newly formed chiral centers. beilstein-journals.org

Central-to-Axial Chirality Conversion in Complex Architectures

Chirality can exist in different forms, including central (point) chirality, axial chirality, planar chirality, and helical chirality. The interconversion between these forms is an intriguing area of stereochemistry. Central-to-axial chirality conversion involves the transformation of a molecule with a stereogenic center into one with a chiral axis. rsc.org

While specific examples involving this compound are not extensively documented in this direct context, the principle can be applied to complex architectures derived from it. For this conversion to be effective, the initial central chirality must be lost during the transformation that creates the chiral axis. rsc.org This process is often seen in the synthesis of atropisomers, which are stereoisomers arising from restricted rotation about a single bond. nih.gov

In hypothetical complex derivatives of this compound, a stereocenter could direct the formation of a sterically hindered biaryl system, where rotation around the aryl-aryl bond is restricted, thus creating axial chirality. The stereochemical information from the original stereocenter is transferred to the chiral axis. Such transformations are powerful tools in asymmetric synthesis, allowing for the creation of unique and complex chiral molecules. nih.gov

Development of Chiral Catalysts for Asymmetric Induction

The success of asymmetric reactions heavily relies on the design and development of efficient chiral catalysts. nih.gov Asymmetric induction describes the preferential formation of one enantiomer or diastereomer over the other, due to the influence of a chiral feature in the substrate, reagent, or catalyst. nih.gov

For reactions involving this compound and other nitroalkenes, a variety of chiral catalysts have been developed. These can be broadly categorized into metal-based catalysts and organocatalysts.

Chiral Metal-Based Catalysts: Chiral Lewis acids, often derived from metals like titanium, copper, or zinc complexed with chiral ligands, can activate the nitroalkene and create a chiral environment for nucleophilic attack.

Organocatalysts: As discussed in section 7.1.1, organocatalysts have gained prominence due to their stability, lower toxicity, and ready availability. Key classes of organocatalysts for asymmetric induction in nitroalkene reactions include:

Chiral Amines: Proline, diphenylprolinol silyl (B83357) ethers, and other pyrrolidine (B122466) derivatives are highly effective for enamine-based catalysis. nih.govorganic-chemistry.org

Chiral Thioureas and Squaramides: These act as hydrogen-bond donors, activating the nitro group and enhancing the electrophilicity of the nitroalkene in a chiral environment.

Chiral Phosphoric Acids: These Brønsted acids can protonate and activate substrates, facilitating enantioselective transformations.

Cinchona Alkaloids: These naturally occurring compounds and their derivatives can be used as chiral bases or as scaffolds for bifunctional catalysts. msu.edu

Future Research Directions and Emerging Opportunities

Development of Novel, More Efficient, and Sustainable Catalytic Systems

A primary focus of future research will be the design of innovative catalytic systems that offer improved efficiency, selectivity, and sustainability for reactions involving 1-(nitromethyl)cyclohex-1-ene. While significant progress has been made, the quest for catalysts that are cheaper, less toxic, and derived from renewable resources remains a key objective. transpublika.comalliedacademies.org

Current research highlights the potential of bifunctional catalysts, such as L-proline, which can direct the reaction of aldehydes with nitroalkanes through a different pathway that avoids the reversible β-nitroalcohol intermediate, leading to higher yields of nitroalkenes. bohrium.com The development of unique bifunctional DMAP-thiourea catalysts has also shown promise in promoting Michael additions of nitroalkanes to nitroalkenes with high enantioselectivity. msu.edu

A recent breakthrough in this area is the development of a universal organocatalyst, AmA 7·HNTf2, which demonstrates high selectivity and broad substrate generality in the enantioselective reduction of nitroalkenes. organic-chemistry.org This catalyst surpasses the performance of many existing metal and organocatalysts, offering a more efficient route to enantioenriched β-chiral nitroalkanes. organic-chemistry.org The pursuit of such broadly applicable and highly efficient catalysts will continue to be a major trend.

Future efforts will likely concentrate on:

Earth-Abundant Metal Catalysts: Exploring catalysts based on iron, copper, and other earth-abundant metals to replace precious metal catalysts like palladium and platinum. researchgate.net

Biocatalysis: Utilizing enzymes to perform chemical transformations on nitroalkenes, offering high selectivity and environmentally friendly reaction conditions. transpublika.com

Nanocatalysts: Designing highly active and recyclable nanocatalysts with well-defined structures to enhance reaction rates and simplify product purification.

Organocatalysis: Further expanding the scope of small organic molecule catalysts, focusing on asymmetric transformations to produce chiral molecules of pharmaceutical interest. msu.eduorganic-chemistry.org

| Catalyst Type | Example | Key Advantages | Research Focus |

| Organocatalyst | AmA 7·HNTf2 | High selectivity, broad substrate generality, metal-free. organic-chemistry.org | Development of more universal and enantioselective catalysts. |

| Bifunctional Catalyst | L-proline | Avoids reversible intermediates, uses water as a solvent. bohrium.com | Design of catalysts for one-pot synthesis of nitroalkenes. |

| Sustainable Catalyst | Iron (Fe) | Low cost, low toxicity, abundant. researchgate.net | Replacement of precious metal catalysts in reductive amidation. researchgate.net |

Exploration of Photocatalytic and Electrochemical Transformations of Nitroalkenes

Visible-light photocatalysis and electrochemistry are rapidly emerging as powerful tools in organic synthesis, offering green and efficient alternatives to traditional methods. researchgate.netacs.orgnih.gov The application of these techniques to the transformation of this compound and other nitroalkenes is a promising area for future investigation.

Photocatalysis: Nitroalkenes have been identified as excellent partners in visible-light-mediated photoredox reactions. researchgate.netresearchgate.net These reactions can facilitate a variety of transformations, including denitrative coupling, addition reactions, and cycloadditions. researchgate.net For instance, ruthenium and iridium complexes are effective photocatalysts that can initiate novel reaction mechanisms, expanding the synthetic possibilities for nitroalkenes. nih.gov Future research will likely focus on:

Developing new organic and transition-metal photocatalysts with tailored redox properties. mdpi.com

Exploring novel reaction pathways, such as C-H functionalization and asymmetric catalysis.

Applying photoredox catalysis to the synthesis of complex natural products and pharmaceuticals containing the nitroalkene motif.

Electrochemistry: Electrochemical methods provide a reagent-free approach to oxidation and reduction reactions, minimizing waste generation. acs.orgnih.gov The electrochemical reduction of nitro-substrates can be finely tuned by adjusting the pH of the electrolyte to achieve the desired level of reduction. acs.org This approach is particularly attractive for the synthesis of amines and other nitrogen-containing compounds from nitroalkenes. acs.org Emerging opportunities in this field include:

The development of selective electrochemical methods for the reduction of the nitro group in the presence of other sensitive functional groups.

The use of electrochemical cells in continuous flow systems for scalable and safe synthesis. electrochem.org

Paired electrolysis, where both the anodic and cathodic reactions are used to generate valuable products.

Integration into Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, and cascade reactions, involving at least two consecutive transformations, are highly atom- and step-economical. wikipedia.orgrsc.orgmdpi.com Integrating this compound into these processes is a key area for future research to streamline the synthesis of complex molecules.

Nitroalkenes are excellent Michael acceptors and dienophiles, making them ideal candidates for MCRs and cascade sequences. wikipedia.orgwikipedia.org For example, a triple organocatalytic cascade involving linear aldehydes, nitroalkenes, and α,β-unsaturated aldehydes has been reported to produce tetra-substituted cyclohexane (B81311) carbaldehydes with high stereoselectivity. wikipedia.org Another example is the use of allenyl isothiocyanates in a multicomponent strategy to synthesize substituted thiazoles from vinyl nitro derivatives. nih.gov

Future research in this domain will likely involve:

Designing novel MCRs that incorporate this compound to access diverse heterocyclic scaffolds.

Developing catalytic systems that can orchestrate complex cascade sequences involving nitroalkenes with high levels of control over stereochemistry.

Combining MCRs and cascade reactions with other enabling technologies, such as flow chemistry and photochemistry, to create highly efficient and automated synthetic platforms.

Application in Flow Chemistry and Automated Synthesis Paradigms

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and easier scalability. neuroquantology.comnih.gov The application of flow chemistry to reactions involving this compound is a significant opportunity for developing safer, more efficient, and automated manufacturing processes.

The synthesis of nitroalkenes itself can be performed in a continuous flow system. For instance, the reaction of an aldehyde with nitromethane (B149229) can be passed through a reactor containing a silica-supported amine catalyst and a dehydrating agent to produce the corresponding nitroalkene in high yield. acs.org Flow chemistry is also well-suited for handling potentially hazardous reactions, such as nitrations, due to the small reactor volumes and excellent temperature control. amt.uk

Future directions in this area include:

Developing integrated multi-step flow syntheses that use this compound as a key intermediate.

Combining flow reactors with real-time analytical techniques for process optimization and control.

Utilizing machine learning and artificial intelligence to automate the discovery and optimization of reaction conditions in flow systems. vapourtec.com

| Technology | Advantages | Application to this compound |

| Flow Chemistry | Enhanced safety, scalability, precise control. neuroquantology.comnih.gov | Safer nitration reactions, continuous production. acs.orgamt.uk |

| Automated Synthesis | High-throughput screening, rapid optimization. | Library synthesis for drug discovery, process development. |

Advanced Computational Modeling for Predictive Design and Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the outcome of chemical transformations. nih.govmdpi.com Applying these methods to reactions involving this compound can accelerate the development of new synthetic methodologies.

DFT calculations have been successfully used to elucidate the molecular mechanism of [3+2] cycloaddition reactions between nitroethene and benzonitrile (B105546) N-oxides, revealing a one-step, polar mechanism. nih.gov Such computational studies can provide valuable insights into the electronic structure and reactivity of nitroalkenes, guiding the rational design of catalysts and substrates. mdpi.com For example, computational modeling has been employed to study the adsorption and photooxidation of nitrobenzene, providing a deeper understanding of its degradation pathways. nih.gov

Future opportunities in this area include:

Using machine learning and artificial intelligence to develop predictive models for the reactivity and selectivity of nitroalkene reactions.

Combining computational modeling with experimental studies to gain a comprehensive understanding of complex reaction networks.

Employing advanced computational techniques to design novel catalysts with enhanced activity and selectivity for transformations of this compound. acs.org

Design of Advanced Materials Incorporating this compound Motifs

The unique electronic and chemical properties of the nitroalkene functional group make it an attractive component for the design of advanced materials. The incorporation of this compound or similar motifs into polymers and other materials could lead to novel properties and applications.

The exocyclic double bond in related compounds is highly reactive in chain-growth polymerization, leading to polymers with high glass transition temperatures and good thermal and solvent resistance. frontiersin.org The nitro group itself can be further functionalized, providing a handle for cross-linking or for the introduction of other chemical moieties.

Emerging research directions in this field include:

The synthesis of functional polymers where the nitroalkene moiety is either part of the polymer backbone or a pendant group.

The development of responsive materials where the properties can be altered by chemical or physical stimuli that interact with the nitroalkene group.

The creation of novel biomaterials, leveraging the ability of nitroalkenes to interact with biological molecules. mdpi.comnih.gov

常见问题

Q. What are the established synthetic routes for 1-(Nitromethyl)cyclohex-1-ene?

The primary synthesis involves nickel-catalyzed reductive cross-coupling of nitro compounds with alkenes. For example, this compound (compound 2zo ) is synthesized via palladium-catalyzed cyclization using precursors like bromomethylcyclohexene derivatives. A typical procedure involves reacting cyclohex-1-en-1-ylmethanol with brominating agents (e.g., PBr₃) to form 1-(bromomethyl)cyclohex-1-ene, followed by nitro group introduction under controlled conditions . Yields vary based on catalyst selection (e.g., Pd vs. Ni) and reaction stoichiometry.

Key Methodological Considerations :

- Purification via flash column chromatography (hexane:EtOAc gradients).

- Monitoring reaction progress using TLC or GC-MS to prevent over-functionalization.

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and nitro group placement. For example, the vinyl proton adjacent to the nitromethyl group typically appears as a doublet at δ 5.8–6.2 ppm .

- Infrared Spectroscopy (IR) : Strong absorbance at ~1540 cm⁻¹ (asymmetric NO₂ stretch) and ~1370 cm⁻¹ (symmetric NO₂ stretch) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Retention indices and fragmentation patterns (e.g., m/z 138 for the cyclohexene backbone) validate molecular identity .

Data Interpretation : Cross-referencing spectral data with computational predictions (e.g., DFT calculations) resolves ambiguities in stereochemical assignments.

Q. What are the stability considerations for storing this compound in laboratory settings?

The compound is sensitive to light, moisture, and oxidizing agents. Storage recommendations include:

- Temperature : –20°C in amber vials to prevent photodegradation.

- Atmosphere : Under inert gas (N₂ or Ar) to avoid nitro group oxidation.